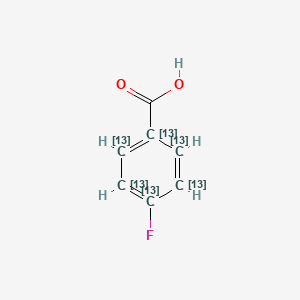
4-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is a fluorinated aromatic compound. It is a derivative of benzoic acid where the benzene ring is substituted with a fluorine atom and is labeled with carbon-13 isotopes. This compound is of interest in various fields of scientific research due to its unique structural properties and isotopic labeling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid typically involves the introduction of a fluorine atom into a carbon-13 labeled benzene ring. One common method is through the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The use of carbon-13 labeled precursors is essential, and these are often synthesized through isotope exchange reactions or by using carbon-13 enriched starting materials.
化学反应分析
Types of Reactions
4-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form derivatives such as esters or reduced to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or borane.
Major Products
Substitution Products: Depending on the substituent introduced, various substituted benzoic acids can be formed.
Oxidation Products: Esters or anhydrides.
Reduction Products: Alcohols or aldehydes.
科学研究应用
4-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is used in several scientific research areas:
Chemistry: As a labeled compound, it is used in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: It can be used as a tracer in metabolic studies to understand biological pathways.
Industry: Used in the synthesis of advanced materials and as a precursor for other fluorinated compounds.
作用机制
The mechanism of action of 4-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid depends on its application. In NMR spectroscopy, the carbon-13 labeling allows for detailed structural analysis. In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors, affecting metabolic pathways.
相似化合物的比较
Similar Compounds
4-fluorobenzoic acid: Similar structure but without carbon-13 labeling.
Benzoic acid: Lacks both fluorine substitution and carbon-13 labeling.
4-chlorobenzoic acid: Chlorine instead of fluorine as the substituent.
Uniqueness
The uniqueness of 4-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid lies in its isotopic labeling and fluorine substitution, which make it valuable for specific analytical and research applications that require detailed molecular insights.
属性
分子式 |
C7H5FO2 |
|---|---|
分子量 |
146.068 g/mol |
IUPAC 名称 |
4-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid |
InChI |
InChI=1S/C7H5FO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI 键 |
BBYDXOIZLAWGSL-IDEBNGHGSA-N |
手性 SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C(=O)O)F |
规范 SMILES |
C1=CC(=CC=C1C(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


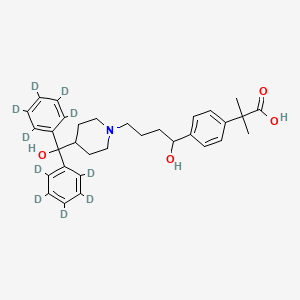
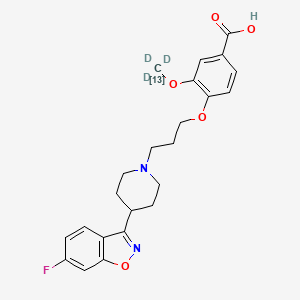
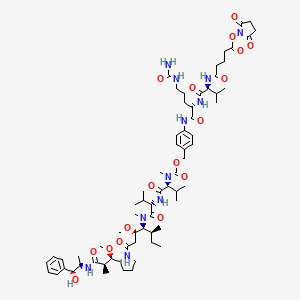
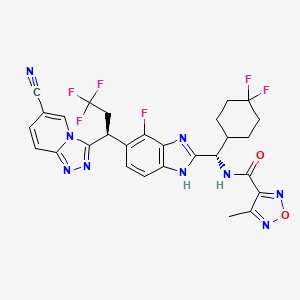

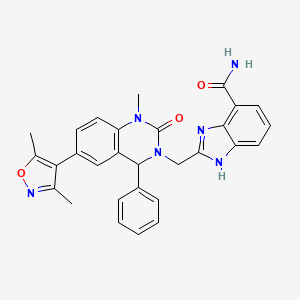
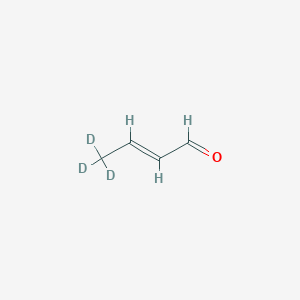
![N~4~-(1-Benzylpiperidin-4-Yl)-N~2~-[3-(Dimethylamino)propyl]-6,7-Dimethoxyquinazoline-2,4-Diamine](/img/structure/B15143510.png)
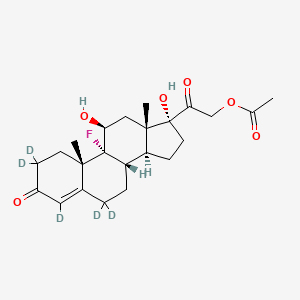
![(5R,7S)-N-(1,3-benzodioxol-5-ylmethyl)-5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B15143531.png)

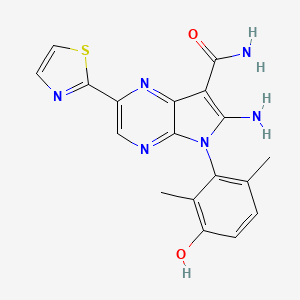
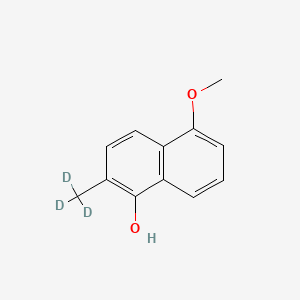
![(2,3,4,5,6-pentafluorophenyl) (2S)-6-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate](/img/structure/B15143567.png)
